molecular formula C23H36N4O B5529592 3-{[1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-yl]amino}-N,N-dimethylazepane-1-carboxamide

3-{[1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-yl]amino}-N,N-dimethylazepane-1-carboxamide

Cat. No. B5529592
M. Wt: 384.6 g/mol
InChI Key: WUONMGDUSMZRNW-UHFFFAOYSA-N
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Description

3-{[1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-yl]amino}-N,N-dimethylazepane-1-carboxamide is a compound that has been synthesized and studied for its various properties and interactions.

Synthesis Analysis

  • Practical Synthesis of Low-Density Lipoprotein Receptor Upregulator : This study by Ito et al. (2002) details a practical method for preparing compounds like 3-{[1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-yl]amino}-N,N-dimethylazepane-1-carboxamide, focusing on upregulators of the LDL receptor (Ito et al., 2002).

Molecular Structure Analysis

  • Molecular Interaction of the Antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide : Shim et al. (2002) conducted a study involving molecular orbital methods to analyze conformations and interactions, which can be relevant to understanding the molecular structure of similar compounds (Shim et al., 2002).

Chemical Reactions and Properties

  • Synthesis of Novel 2,3-Dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one Derivatives : Prasad et al. (2020) synthesized novel carboxamides and thioureas of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one, which can provide insights into the chemical reactions and properties of similar compounds (Prasad et al., 2020).

Physical Properties Analysis

The provided papers do not specifically focus on the physical properties of 3-{[1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-yl]amino}-N,N-dimethylazepane-1-carboxamide. Additional research may be needed to gather information in this area.

Chemical Properties Analysis

  • Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one : Dineshkumar and Parthiban (2022) conducted a study on a molecule with a similar structure, focusing on its synthesis, NMR study, and antioxidant potency, which could provide insights into the chemical properties of the compound (Dineshkumar & Parthiban, 2022).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it is handled. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

3-[[1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-yl]amino]-N,N-dimethylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O/c1-25(2)23(28)27-13-4-3-8-21(17-27)24-20-11-14-26(15-12-20)22-10-9-18-6-5-7-19(18)16-22/h9-10,16,20-21,24H,3-8,11-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUONMGDUSMZRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCCC(C1)NC2CCN(CC2)C3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(2,3-Dihydro-1H-inden-5-YL)piperidin-4-YL]amino}-N,N-dimethylazepane-1-carboxamide

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